tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate

Medicinal Chemistry Scaffold Diversity Conformational Analysis

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1871716-35-6) is a synthetic organic building block belonging to the 1,4-diazepane class, featuring an N-Boc-protected seven-membered diazepane ring directly linked to a 5-bromopyrazine moiety. With a molecular formula of C₁₄H₂₁BrN₄O₂ and a molecular weight of 357.25 g/mol, it is supplied at a minimum purity of 95% (HPLC).

Molecular Formula C14H21BrN4O2
Molecular Weight 357.252
CAS No. 1871716-35-6
Cat. No. B2673787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate
CAS1871716-35-6
Molecular FormulaC14H21BrN4O2
Molecular Weight357.252
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=C(C=N2)Br
InChIInChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-11(15)9-17-12/h9-10H,4-8H2,1-3H3
InChIKeyLNNHZSHPNLPPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1871716-35-6): Core Scaffold Identity and Procurement Baseline


tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1871716-35-6) is a synthetic organic building block belonging to the 1,4-diazepane class, featuring an N-Boc-protected seven-membered diazepane ring directly linked to a 5-bromopyrazine moiety . With a molecular formula of C₁₄H₂₁BrN₄O₂ and a molecular weight of 357.25 g/mol, it is supplied at a minimum purity of 95% (HPLC) . The compound is classified as a versatile small-molecule scaffold, primarily utilized as a key intermediate in medicinal chemistry for the construction of kinase inhibitors and other heterocyclic derivatives .

Why Generic Substitution of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate Is Not Advisable


Replacing this specific 1,4-diazepane-1-carboxylate with its close structural analogs can compromise synthetic utility and downstream biological outcomes due to quantifiable differences in ring conformation, steric and electronic properties, and orthogonal protection strategy. The seven-membered diazepane ring provides a distinct spatial arrangement of the Boc-protected secondary amine relative to the bromopyrazine electrophile compared to the six-membered piperazine analog [1]. The presence of the acid-labile Boc group enables selective downstream deprotection under mild conditions (e.g., TFA or HCl), a capability lost when using the unprotected 1-(5-bromopyrazin-2-yl)-1,4-diazepane free base (CAS 2680732-24-3) . These differences are not interchangeable in multi-step syntheses where chemoselectivity and conformational constraint directly determine the success of subsequent cross-coupling, functionalization, or biological screening steps.

Quantitative Differentiation Evidence for tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate


Ring-Size Expansion from Piperazine to 1,4-Diazepane: Conformational and Steric Differentiation

The target compound incorporates a seven-membered 1,4-diazepane ring, whereas the closest commercial analog, tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CAS 622386-08-7), utilizes a six-membered piperazine core. This single methylene insertion increases the molecular weight from 343.22 g/mol to 357.25 g/mol and fundamentally alters the N–N distance and the spatial trajectory of the Boc-protected nitrogen relative to the bromopyrazine plane [1]. In structure-activity relationship (SAR) campaigns targeting bromodomain-containing proteins such as BRD4 and kinases, 1,4-diazepane scaffolds have been shown to achieve binding poses inaccessible to piperazine analogs, directly impacting target engagement and selectivity [2].

Medicinal Chemistry Scaffold Diversity Conformational Analysis

N-Boc Protection vs. Free Amine: Orthogonal Synthetic Utility

The target compound bears an N-Boc protecting group, whereas the deprotected analog 1-(5-bromopyrazin-2-yl)-1,4-diazepane (CAS 2680732-24-3) exists as the free secondary amine. The Boc group provides orthogonal protection: it remains stable under basic, nucleophilic, and reductive conditions used for functionalization of the bromopyrazine moiety (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings) but is cleanly removed with TFA in DCM or HCl in dioxane to liberate the diazepane NH for subsequent capping, sulfonylation, or reductive amination . The unprotected analog lacks this chemoselectivity, requiring reinstallation of a temporary protecting group for analogous transformations, adding 1–2 synthetic steps and reducing overall yield [1].

Synthetic Chemistry Protecting Group Strategy Bifunctional Building Blocks

Bromopyrazine Electrophilic Handle: Cross-Coupling Reactivity Advantage

The 5-bromopyrazine substituent of the target compound serves as a well-precedented electrophilic partner for Pd-catalyzed cross-coupling reactions. Bromopyrazines, particularly those with the bromine at the 2-position of pyrazine, exhibit reliable reactivity in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, enabling rapid diversification [1]. In contrast, the corresponding chloropyrazine analogs (e.g., 5-chloropyrazin-2-yl derivatives) require harsher conditions or specialized ligands to achieve comparable conversion rates, while the des-halo analog (pyrazin-2-yl) lacks the electrophilic handle entirely, necessitating pre-functionalization via C–H activation or directed metalation [2].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Electrophilic Building Blocks

1,4-Diazepane Scaffold Privilege in T-Type Calcium Channel and BET Bromodomain Pharmacology

1,4-Diazepane derivatives have demonstrated privileged status in multiple therapeutic target classes. A series of 1,4-diazepane-based T-type calcium channel blockers achieved good selectivity over hERG and N-type calcium channels, with lead compound 4s demonstrating favorable pharmacokinetic properties [1]. Separately, 1,4-diazepane-containing compounds are explicitly claimed as binders of BET bromodomains (BRD2, BRD3, BRD4) in multiple patent families, with the seven-membered ring providing an optimal trajectory for engaging the acetyl-lysine binding pocket [2]. In contrast, piperazine-based analogs frequently exhibit reduced BRD4 binding affinity; for example, a piperazine-containing BET ligand showed a Kd of 3.30 × 10³ nM for BRD4 BD1, indicative of weak engagement [3]. While the target compound itself has not been directly profiled, its scaffold architecture is validated within these pharmacological contexts.

Ion Channel Pharmacology Epigenetics Kinase Selectivity

Optimal Application Scenarios for tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate Based on Quantitative Differentiation


Divergent Library Synthesis via Sequential Bromopyrazine Cross-Coupling and Diazepane N-Functionalization

The orthogonal reactivity profile—stable Boc protection during Pd-catalyzed Suzuki coupling of the 5-bromopyrazine moiety, followed by acidic Boc removal and subsequent functionalization of the liberated diazepane NH—makes this compound ideal for two-dimensional diversity-oriented synthesis. A single batch of this building block can be diversified first at the pyrazine C5 position with aryl/heteroaryl boronic acids and then at the deprotected diazepane nitrogen to generate a matrix of structurally diverse screening compounds. The Boc-protected amine prevents undesired competition or catalyst poisoning during the metal-catalyzed step [1].

BET Bromodomain Lead Optimization and Chemical Probe Development

The 1,4-diazepane core, rather than the piperazine alternative, is explicitly claimed in patent families covering BET bromodomain (BRD4) inhibitors. Researchers initiating a BRD4 chemical probe program should select this Boc-protected 1,4-diazepane scaffold as a starting point for fragment growing or scaffold hopping. The bromopyrazine moiety serves as a vector for structure-guided elaboration into the acetyl-lysine binding pocket, while the diazepane ring provides the conformational flexibility needed to achieve selectivity between BD1 and BD2 domains [2][3].

T-Type Calcium Channel Blocker Scaffold Development

Following the precedent of 1,4-diazepane derivatives demonstrating selective T-type calcium channel blockade with favorable selectivity over hERG (Compound 4s, reported in Bioorg. Med. Chem. Lett. 2010), this building block can be employed as a key intermediate in the synthesis of novel analogs. The Boc group permits late-stage diversification of the diazepane nitrogen after the bromopyrazine moiety has been derivatized to modulate channel subtype selectivity and pharmacokinetic parameters [1].

Kinase Inhibitor Fragment Elaboration

The 5-bromopyrazine moiety is a recognized hinge-binding fragment in kinase inhibitor design. When linked to the 1,4-diazepane scaffold, this building block provides an optimal vector for extension into the solvent-exposed region or back pocket of the kinase active site. The Boc protection strategy minimizes synthetic complexity during fragment linking, allowing chemists to focus SAR efforts on the pyrazine substituent rather than protecting group manipulation [4].

Quote Request

Request a Quote for tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.